molecular formula C7H7ClFN B093539 2-Chloro-6-fluorobenzylamine CAS No. 15205-15-9

2-Chloro-6-fluorobenzylamine

Cat. No.: B093539
CAS No.: 15205-15-9
M. Wt: 159.59 g/mol
InChI Key: GVULSXIBCHPJEH-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzylamine is an organic compound with the molecular formula C(_7)H(_7)ClFN It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-fluorobenzylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-6-fluorobenzyl chloride with ammonia or an amine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol.

Example Reaction:

C7H5Cl2F+NH3C7H7ClFN+HCl\text{C}_7\text{H}_5\text{Cl}_2\text{F} + \text{NH}_3 \rightarrow \text{C}_7\text{H}_7\text{ClFN} + \text{HCl} C7​H5​Cl2​F+NH3​→C7​H7​ClFN+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions or the use of catalytic systems to enhance yield and reduce reaction times. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzylamine can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding imines or reduced to form more complex amines.

    Condensation Reactions: It can react with carbonyl compounds to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

2-Chloro-6-fluorobenzylamine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Materials Science: Used in the development of polymers and advanced materials with specific properties.

    Biological Studies: Acts as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzylamine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence its binding affinity and specificity, potentially enhancing its effectiveness as a drug candidate.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzylamine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-Fluorobenzylamine: Lacks the chlorine atom, leading to different chemical properties and applications.

    6-Chlorobenzylamine: Substitution pattern differs, influencing its chemical behavior and uses.

Uniqueness

2-Chloro-6-fluorobenzylamine is unique due to the combined presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution can enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVULSXIBCHPJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164946
Record name 2-Chloro-6-fluorobenzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15205-15-9
Record name 2-Chloro-6-fluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15205-15-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluorobenzylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-6-fluorobenzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-fluorobenzylamine
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Record name 2-CHLORO-6-FLUOROBENZYLAMINE
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Synthesis routes and methods I

Procedure details

An autoclave was charged with 89.0 g. (0.5 mole) of 2-chloro-6-fluorobenzyl chloride, 170.0 g. (10 mole) ammonia and 50 ml. benzene. The reaction vessel was sealed and the contents heated at 100° C. for 15 hours. The excess ammonia was carefully evaporated off from the cooled contents of the autoclave with a stream of nitrogen. The residue was washed with water, and the organic phase after drying with anhydrous MgSO4, fractionated to afford 72.4 g. (90%) of product as a clear liquid; b.p. 99°-100° C./20 mm; NMR (CDCl3) δ 1.46 (s, 2H); 3.88 (d, 2H); 7.00 (m, 3H).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-fluorobenzylamine
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2-Chloro-6-fluorobenzylamine
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Reactant of Route 6
2-Chloro-6-fluorobenzylamine

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